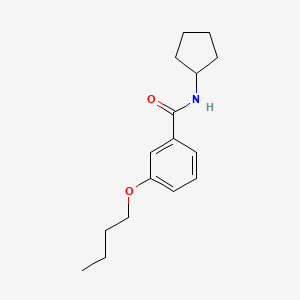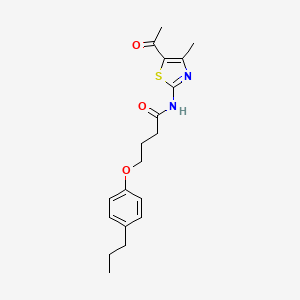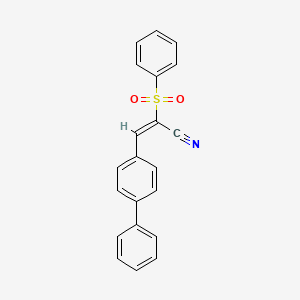
3-butoxy-N-cyclopentylbenzamide
Descripción general
Descripción
3-butoxy-N-cyclopentylbenzamide, also known as BCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 291.4 g/mol.
Mecanismo De Acción
3-butoxy-N-cyclopentylbenzamide exerts its effects by binding to the voltage-gated sodium channels and modulating their activity. Voltage-gated sodium channels are responsible for the generation and propagation of action potentials in excitable cells, including neurons and muscle cells. 3-butoxy-N-cyclopentylbenzamide binds to the channel in a state-dependent manner, preferentially targeting the inactivated state of the channel. This results in a reduction in the peak sodium current and an increase in the threshold for channel activation, leading to a decrease in the excitability of the cell.
Biochemical and physiological effects:
3-butoxy-N-cyclopentylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the modulation of neurotransmitter release, and the suppression of angiogenesis. In addition, 3-butoxy-N-cyclopentylbenzamide has been shown to have anti-inflammatory and analgesic effects, which may be mediated through its effects on voltage-gated sodium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-butoxy-N-cyclopentylbenzamide in lab experiments is its high potency and selectivity for voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various biological processes. However, one of the limitations of using 3-butoxy-N-cyclopentylbenzamide is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-butoxy-N-cyclopentylbenzamide. One area of interest is the development of more potent and selective analogs of 3-butoxy-N-cyclopentylbenzamide for the treatment of neurological disorders and cancer. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 3-butoxy-N-cyclopentylbenzamide on voltage-gated sodium channels and other cellular targets. Finally, the potential applications of 3-butoxy-N-cyclopentylbenzamide in other fields, such as agriculture and environmental science, warrant further investigation.
Aplicaciones Científicas De Investigación
3-butoxy-N-cyclopentylbenzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-butoxy-N-cyclopentylbenzamide has been shown to modulate the activity of voltage-gated sodium channels, which are important targets for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, 3-butoxy-N-cyclopentylbenzamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug discovery, 3-butoxy-N-cyclopentylbenzamide has been used as a lead compound for the development of novel drugs targeting voltage-gated sodium channels.
Propiedades
IUPAC Name |
3-butoxy-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-5-9-14/h6-7,10,12,14H,2-5,8-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRSCGMTAINNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-cyclopentylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B4772340.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclohexylthiourea](/img/structure/B4772341.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4772348.png)
![3-allyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772352.png)
![3-[1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-N-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide](/img/structure/B4772363.png)
![2-{5-(diethylamino)-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4772364.png)


![1-(5-{[3-(2,5-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4772390.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)

![N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4772426.png)